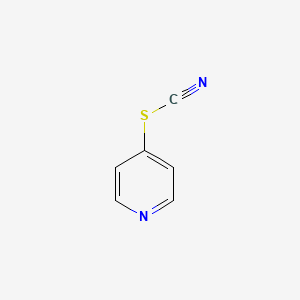

4-Thiocyanatopyridine

Description

Contextualization within Heterocyclic Thiocyanate (B1210189) Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. When a thiocyanate group is introduced into such a scaffold, the resulting heterocyclic thiocyanates become highly useful intermediates. The thiocyanate anion is an ambidentate nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. This dual reactivity is a cornerstone of its chemical utility.

In the context of pyridine (B92270) derivatives, the introduction of a thiocyanate group can be achieved through several synthetic strategies. One common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. For example, 2,3,5,6-tetrachloro-4-thiocyanatopyridine can be synthesized from 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) by reaction with a thiocyanate salt, where the "soft" sulfur end of the thiocyanate nucleophile preferentially displaces the iodine at the 4-position. orgchemres.org Another method, the Kaufmann reaction, utilizes thiocyanogen (B1223195) and is effective for the thiocyanation of aminopyridines. acs.org More contemporary methods, such as copper-catalyzed cross-coupling reactions of pyridine boronic acids with thiocyanate sources, have also been explored, although with varying success depending on the specific substrates and conditions. rsc.org

The primary role of 4-thiocyanatopyridine in academic research stems from its function as a ligand in coordination chemistry. uomustansiriyah.edu.iq The thiocyanate group is an ambidentate ligand, capable of binding to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato), or it can act as a bridge between two metal centers (μ-1,3-coordination). nih.govgrafiati.com This versatility, combined with the coordinating ability of the pyridine ring's nitrogen atom, allows this compound to act as a versatile tecton (a building block in supramolecular chemistry) for the self-assembly of intricate and predictable architectures. rug.nl

Table 1: Selected Synthetic Methods for Pyridine Thiocyanates

| Reaction Type | Starting Material Example | Reagent | Product Example | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,3,5,6-Tetrachloro-4-iodopyridine | Thiocyanate Anion | 2,3,5,6-Tetrachloro-4-thiocyanatopyridine | orgchemres.org |

| Kaufmann Reaction | 6-Substituted 3-aminopyridine (B143674) | Potassium Thiocyanate, Bromine | 6-Substituted 3-aminopyridine derivative | acs.org |

| Cross-Coupling | Pyridin-4-ylboronic acid | TMSNCS, Copper Catalyst | This compound (low yield) | rsc.org |

Overview of Research Trajectories and Future Directions

Current and future research involving this compound is primarily channeled into two interconnected trajectories: the development of novel coordination complexes and supramolecular materials, and its application as a versatile organic intermediate.

A significant area of research is the use of this compound and analogous ligands to construct coordination compounds. uomustansiriyah.edu.iq Scientists have successfully synthesized and characterized numerous metal complexes where a pyridine-based ligand and a thiocyanate anion coordinate to a central metal ion, such as iron(II). nih.govgrafiati.com In these structures, the metal cations are often octahedrally coordinated by the nitrogen atoms of the pyridine ligands and the nitrogen atoms of terminal isothiocyanate anions. nih.gov The resulting discrete molecular complexes can then be further organized into higher-order supramolecular networks through non-covalent interactions like hydrogen bonding. nih.govnih.gov This approach allows for the rational design of crystal structures with specific topologies and potential functionalities.

Table 2: Example Crystal Structure Data for a Related Fe(II) Thiocyanate Complex (Data for bis(4-benzoylpyridine-κN)bis(isothiocyanato-κN)bis(methanol-κO)iron(II))

| Parameter | Value |

|---|---|

| Chemical Formula | [Fe(NCS)₂(C₁₂H₉NO)₂(CH₄O)₂] |

| Crystal System | Monoclinic |

| Coordination Geometry | Octahedral |

| Fe-N (isothiocyanate) Bond Length | 2.0823 (15) Å |

| Fe-N (4-benzoylpyridine) Bond Length | 2.2270 (12) Å |

| Supramolecular Interactions | Intermolecular O—H⋯O hydrogen bonds |

This table presents data for a complex containing 4-benzoylpyridine, which illustrates the coordination principles relevant to this compound. nih.gov

Future research in this area will likely focus on expanding the library of metal ions and substituted pyridine thiocyanate ligands to create more complex and functional supramolecular assemblies. weizmann.ac.il The goal is to develop new materials with applications in areas such as catalysis, gas storage, or molecular sensing, where the precise arrangement of atoms is critical.

A second major research trajectory involves leveraging this compound as a synthetic intermediate. The thiocyanate group can be chemically transformed into various other functionalities, making it a valuable precursor for more complex heterocyclic molecules. thieme-connect.com This is particularly relevant in medicinal chemistry and agrochemistry, where pyridine scaffolds are common. While specific biological applications are outside the scope of this article, the underlying chemical research is noteworthy. For instance, studies on related compounds like 2-thiocyanatopyridine (B8717470) derivatives have explored their interactions with biological systems, such as their effects on the bacterium Burkholderia cenocepacia. mdpi.combiorxiv.org This points to a future direction where this compound could serve as a starting point for designing novel biologically active molecules or chemical probes to study cellular processes. nih.gov The continued development of efficient synthetic routes to and from this compound will be crucial for advancing these research avenues.

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2S |

|---|---|

Molecular Weight |

136.18 g/mol |

IUPAC Name |

pyridin-4-yl thiocyanate |

InChI |

InChI=1S/C6H4N2S/c7-5-9-6-1-3-8-4-2-6/h1-4H |

InChI Key |

PLLAPNIGIYIKNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 4 Thiocyanatopyridine

Established Synthetic Routes

Halogen-Thiocyanate Exchange Reactions (e.g., from 4-iodopyridine)

A primary and well-established method for synthesizing 4-Thiocyanatopyridine is through a nucleophilic aromatic substitution reaction. This typically involves the displacement of a halide at the 4-position of the pyridine (B92270) ring by a thiocyanate (B1210189) anion. The reactivity of the starting 4-halopyridine is crucial, with iodides being more reactive than bromides or chlorides.

For instance, the reaction of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) with a thiocyanate source results in the selective substitution of the iodine atom. orgchemres.org The more nucleophilic sulfur atom of the thiocyanate anion attacks the 4-position of the pyridine ring, displacing the iodide to form 2,3,5,6-tetrachloro-4-thiocyanatopyridine. orgchemres.org This principle applies to non-chlorinated 4-iodopyridine (B57791) as well, where 4-iodopyridine is treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), often in a polar aprotic solvent. orgchemres.orginfochems.co.kr

Microwave-assisted synthesis has emerged as an efficient method for accelerating these nucleophilic substitution reactions. acs.orgacs.orgorganic-chemistry.org The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of thiocyanates from corresponding halides. acs.orgorganic-chemistry.orgtandfonline.com This technique offers a practical alternative to conventional heating, often proceeding efficiently in aqueous media without the need for a phase-transfer catalyst. acs.orgacs.org

| Starting Material | Reagent | Conditions | Product | Key Findings |

| 4-Halopyridine (e.g., 4-Iodopyridine) | KSCN or NaSCN | Conventional heating in polar solvent (e.g., DMF, DMSO) | This compound | A standard nucleophilic aromatic substitution. Reactivity: I > Br > Cl. |

| 2,3,5,6-Tetrachloro-4-iodopyridine | Thiocyanate anion | Not specified | 2,3,5,6-Tetrachloro-4-thiocyanatopyridine | Demonstrates selective displacement of iodide over chloride. orgchemres.org |

| Alkyl/Benzyl Halides | Alkali thiocyanates | Microwave irradiation in water | Alkyl/Benzyl Thiocyanates | Rapid, efficient, avoids hazardous solvents, and shows high functional group tolerance. acs.orgacs.org |

Alternative Synthetic Protocols

Beyond halogen exchange, other modern synthetic strategies have been developed for the thiocyanation of aromatic and heterocyclic compounds, which are applicable to the synthesis of this compound.

C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach, avoiding the pre-functionalization of the starting material. u-tokyo.ac.jporganic-chemistry.orgarkat-usa.orgresearchgate.net For pyridine derivatives, this can be achieved using various catalytic systems. Transition-metal-catalyzed C-H activation has been used for various functionalizations of pyridine rings. u-tokyo.ac.jpiitj.ac.in Additionally, metal-free methods, sometimes promoted by visible light or mechanochemistry, can achieve regioselective thiocyanation of heterocycles like imidazo[1,2-a]pyridines. rsc.orgmdpi.comresearchgate.net In these cases, an oxidant like N-chlorosuccinimide (NCS) is used with a thiocyanate salt (e.g., NaSCN) to generate an electrophilic thiocyanating agent in situ. rsc.orgd-nb.info

Photocatalysis: Visible-light photocatalysis has become a powerful tool for generating reactive intermediates under mild conditions. mdpi.combeilstein-journals.orgrsc.orgmdpi.combeilstein-journals.org This strategy can be used for thiocyanation reactions, often involving a photoredox catalyst that initiates a single electron transfer (SET) process. iitj.ac.inmdpi.com For example, protocols have been developed for the C3-thiocyanation of imidazo[1,2-a]pyridines using eosin (B541160) Y as a photoredox catalyst and ammonium (B1175870) thiocyanate as the thiocyanate source. mdpi.com Such methods are often characterized by high efficiency and functional group tolerance. iitj.ac.inmdpi.com

Decarboxylative Thiocyanation: Another innovative route involves the photocatalytic decarboxylative thiocyanation of carboxylic acids. rsc.org This method allows for the conversion of a carboxylic acid group on a pyridine ring (e.g., pyridine-4-carboxylic acid) into a thiocyanate group using an organic photocatalyst under visible light. rsc.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is critical for optimizing reaction conditions and extending the scope of synthetic methods. Both computational and experimental studies have provided insights into the pathways of thiocyanation reactions.

Computational Analysis of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways, intermediates, and transition states that may be difficult to observe experimentally. worldscientific.comresearchgate.netyoutube.comresearchgate.neteurjchem.com

For thiocyanation reactions, computational studies can:

Determine the energy barriers for different proposed mechanisms (e.g., radical vs. ionic pathways). nih.gov

Analyze the geometry of transition states to understand the origins of regioselectivity.

Evaluate the electronic properties of reactants and intermediates, such as the HOMO-LUMO energy gaps, to predict reactivity. worldscientific.comacs.orgnih.gov

In the context of photocatalytic reactions, DFT can help elucidate the free energy profiles of the proposed catalytic cycles, confirming the feasibility of single electron transfer (SET) events and the formation of key radical intermediates. nih.gov For example, calculations can support the proposed mechanism where a photocatalyst, upon excitation, generates a thiocyanate radical which then adds to the substrate. nih.gov

Experimental Investigations of Reaction Pathways

Experimental studies are essential for validating proposed mechanisms. Several techniques are commonly employed:

Radical Trapping Experiments: To determine if a reaction proceeds via a radical pathway, radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,1-diphenylethylene (B42955) are added to the reaction mixture. rsc.orgrsc.org If the reaction is inhibited or quenched, and a trapped adduct is detected, it provides strong evidence for the involvement of radical intermediates. rsc.orgresearchgate.netbeilstein-journals.orgresearchgate.net This approach has been used to confirm radical pathways in photocatalytic and decarboxylative thiocyanation reactions. rsc.orgacs.org

Control Experiments: Running the reaction in the absence of a key component (e.g., light source, catalyst, or oxidant) can help establish its necessity. For instance, in photocatalytic thiocyanations, the absence of light or the photocatalyst typically results in no product formation, confirming their essential roles in the reaction mechanism. mdpi.com

Mechanistic studies on related heterocyclic systems suggest that thiocyanation can proceed through either an ionic or a radical pathway depending on the specific reagents and conditions. For example, NCS-mediated thiocyanation of pyrazolo[1,5-a]pyrimidines was found to proceed via an ionic pathway, whereas many photocatalytic methods clearly involve thiocyanate radicals. mdpi.comd-nb.info

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govbohrium.com Several of the synthetic methodologies for thiocyanation can be viewed through this lens.

Atom Economy: Direct C-H functionalization offers high atom economy by avoiding the need for pre-installed leaving groups, thus minimizing waste. arkat-usa.orgiitj.ac.in

Safer Solvents and Auxiliaries: Microwave-assisted syntheses performed in water are a prime example of using an environmentally benign solvent. acs.orgacs.orgorganic-chemistry.org Furthermore, solvent-free methods, such as mechanochemical synthesis using ball milling, completely eliminate the need for solvents, reducing both environmental impact and cost. arkat-usa.orgrsc.orgresearchgate.net

Design for Energy Efficiency: Photochemical and microwave-assisted reactions often proceed at ambient temperature and pressure and in significantly shorter times compared to conventional heating, thus minimizing energy consumption. mdpi.comnih.govnih.gov

Catalysis: The use of catalysts, whether they are transition metals, organic dyes (photocatalysts), or enzymes, is a cornerstone of green chemistry. bohrium.comajgreenchem.com Catalytic approaches are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused, leading to less waste. ajgreenchem.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses with higher yields and fewer byproducts, like optimized catalytic C-H functionalization. |

| Atom Economy | Direct C-H thiocyanation is highly atom-economical compared to halogen-exchange reactions. arkat-usa.org |

| Less Hazardous Chemical Synthesis | Using visible light instead of high-energy UV or harsh reagents to generate reactive intermediates. mdpi.com |

| Safer Solvents & Auxiliaries | Employing water as a solvent in microwave-assisted synthesis or using solvent-free mechanochemical methods. acs.orgrsc.org |

| Design for Energy Efficiency | Utilizing microwave irradiation or visible light photocatalysis to conduct reactions at ambient temperature and reduce reaction times. nih.govnih.gov |

| Catalysis | Using photocatalysts or transition-metal catalysts in small quantities to promote the reaction efficiently. rsc.orgajgreenchem.com |

Derivatization Chemistry and Structure Reactivity Relationships of 4 Thiocyanatopyridine

Nucleophilic Substitution Reactions Involving the Thiocyanate (B1210189) Moiety

The thiocyanate group in 4-thiocyanatopyridine is a pseudohalogen and can act as a leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the carbon atom attached to the thiocyanate group, facilitating nucleophilic attack.

The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides and phenoxides, can lead to the formation of corresponding 4-alkoxypyridines and 4-phenoxypyridines. This substitution reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general scheme for this reaction is presented below:

| Nucleophile (Nu-O⁻) | Product |

| Methoxide (CH₃O⁻) | 4-Methoxypyridine |

| Ethoxide (C₂H₅O⁻) | 4-Ethoxypyridine |

| Phenoxide (C₆H₅O⁻) | 4-Phenoxypyridine |

This is an interactive data table. You can sort and filter the data.

Detailed research has shown that the efficiency of these reactions is influenced by factors such as the solvent, temperature, and the nature of the nucleophile. For instance, the use of a polar aprotic solvent can facilitate the reaction by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anionic nucleophile.

Nitrogen-centered nucleophiles, including primary and secondary amines, readily react with this compound to yield 4-aminopyridine (B3432731) derivatives. This reaction is a key step in the synthesis of various biologically active molecules. The reaction with ammonia, for example, produces 4-aminopyridine, while reactions with primary and secondary amines yield the corresponding N-substituted and N,N-disubstituted 4-aminopyridines, respectively.

| Nucleophile | Product |

| Ammonia (NH₃) | 4-Aminopyridine |

| Methylamine (CH₃NH₂) | 4-(Methylamino)pyridine |

| Dimethylamine ((CH₃)₂NH) | 4-(Dimethylamino)pyridine |

This is an interactive data table. You can sort and filter the data.

The reaction conditions for these aminations can be optimized to achieve high yields. Mild heating is often sufficient to drive the reaction to completion.

Sulfur-centered nucleophiles, such as thiols and sulfide (B99878) ions, exhibit high reactivity towards this compound. The reaction with thiols in the presence of a base leads to the formation of 4-(alkylthio)pyridines or 4-(arylthio)pyridines. Similarly, reaction with a source of sulfide ions, like sodium sulfide, can be used to introduce a thiol group at the 4-position, although this often leads to the formation of the corresponding disulfide under aerobic conditions.

| Nucleophile | Product |

| Ethanethiol (C₂H₅SH) | 4-(Ethylthio)pyridine |

| Thiophenol (C₆H₅SH) | 4-(Phenylthio)pyridine |

| Sodium Sulfide (Na₂S) | 4,4'-Dipyridyl disulfide |

This is an interactive data table. You can sort and filter the data.

These reactions are valuable for the synthesis of sulfur-containing pyridine derivatives, which are of interest in medicinal and materials chemistry.

Cyclization and Heterocyclic Annulation Reactions

The thiocyanate group in this compound is not only a leaving group but also a reactive handle for the construction of fused heterocyclic rings. The nitrogen and sulfur atoms of the thiocyanate moiety can participate in intramolecular or intermolecular cyclization reactions.

A significant application of this compound in heterocyclic synthesis is its use as a precursor for thiazolo[5,4-b]pyridine (B1319707) derivatives. These compounds are of considerable interest due to their diverse biological activities. The synthesis often involves the reaction of a 3-amino-4-thiocyanatopyridine derivative with an appropriate electrophile, leading to the annulation of a thiazole (B1198619) ring onto the pyridine core. While direct cyclization of this compound itself is not the primary route, its derivatives are key intermediates. For example, a common strategy involves the introduction of an amino group at the 3-position of the pyridine ring, followed by cyclization.

Beyond thiazolo[5,4-b]pyridines, the reactivity of the thiocyanate group can be harnessed to synthesize other condensed heterocyclic systems. For instance, reactions with compounds containing active methylene (B1212753) groups or enamines can lead to the formation of various fused ring systems. These reactions often proceed through an initial nucleophilic attack on the carbon of the thiocyanate group, followed by a cyclization step. The specific outcome of these reactions is highly dependent on the nature of the coreactant and the reaction conditions, offering a versatile platform for the synthesis of a wide range of novel heterocyclic compounds.

Functional Group Transformations Adjacent to the Pyridine Ring

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the electron-withdrawing thiocyanate (-SCN) group and the inherent electronic properties of the pyridine nucleus. The pyridine ring is generally electron-deficient compared to benzene, a characteristic that is amplified by the -SCN group at the 4-position. This electronic deficiency governs the regioselectivity of functional group transformations, particularly in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is susceptible to nucleophilic attack, especially at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom. This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. The presence of a strong electron-withdrawing group, such as the thiocyanate group, at the 4-position further activates the ring towards nucleophilic aromatic substitution.

Consequently, nucleophilic attack on this compound is expected to occur preferentially at the C2 and C6 positions. A variety of nucleophiles can be employed to introduce new functional groups at these positions.

| Position of Attack | Activating/Deactivating Factors | Expected Reactivity |

| C2, C6 (ortho) | Activated by both the ring nitrogen and the 4-thiocyanato group. | High |

| C3, C5 (meta) | Deactivated by the ring nitrogen. | Low |

Electrophilic Aromatic Substitution (SEAr)

Conversely, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. The ring nitrogen's electron-withdrawing inductive effect makes the ring carbons electron-poor and thus less susceptible to attack by electrophiles. The addition of the electron-withdrawing 4-thiocyanato group further deactivates the ring, making electrophilic substitution even more challenging.

If an electrophilic substitution reaction were to be forced under harsh conditions, the substitution would be directed to the C3 and C5 positions (meta to the nitrogen). This is because the intermediate carbocations formed by attack at these positions are less destabilized than those formed by attack at the C2, C4, and C6 positions, where a positive charge would be placed adjacent to the already electron-deficient nitrogen atom.

| Position of Attack | Activating/Deactivating Factors | Expected Reactivity |

| C2, C4, C6 | Highly deactivated by the ring nitrogen and the 4-thiocyanato group. | Very Low |

| C3, C5 | Deactivated by the ring nitrogen and the 4-thiocyanato group, but less so than other positions. | Low |

Theoretical Predictions of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of electronic properties and reactivity descriptors that offer insights into the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is a valuable tool for predicting the sites of both nucleophilic and electrophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring, reflecting its lone pair of electrons. The regions around the hydrogen atoms of the pyridine ring, particularly at the C2 and C6 positions, would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. A similar map for the closely related 4-cyanopyridine (B195900) shows the most positive potential on the hydrogens ortho to the nitrogen, and the most negative potential on the nitrogen atom itself. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is another key concept for predicting chemical reactivity. youtube.comwikipedia.orgyoutube.comyoutube.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule with the largest HOMO coefficients are the most likely sites for electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The regions with the largest LUMO coefficients are the most likely sites for nucleophilic attack.

For this compound, the LUMO is expected to be localized over the pyridine ring, with significant contributions from the C2 and C6 carbon atoms. This would suggest that these positions are the most electrophilic and therefore the most likely sites for nucleophilic attack. The HOMO is likely to have a significant contribution from the nitrogen atom and potentially the sulfur atom of the thiocyanate group, indicating these as potential sites for interaction with electrophiles.

Global and Local Reactivity Descriptors

DFT calculations can also provide quantitative measures of reactivity, known as global and local reactivity descriptors. researchgate.netmdpi.com

| Descriptor | Definition | Significance for this compound |

| Global Descriptors | ||

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a molecule. | A more negative value indicates higher stability and lower reactivity. |

| Chemical Hardness (η) | A measure of the resistance of a molecule to change its electron distribution. | A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | A higher value indicates a greater electrophilic character. |

| Local Descriptors | ||

| Fukui Functions (f(r)) | Describe the change in electron density at a particular point in a molecule when an electron is added or removed. | Used to identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For this compound, the Fukui function for nucleophilic attack (f+(r)) would be expected to be largest at the C2 and C6 positions. |

These theoretical predictions, based on the fundamental electronic structure of this compound, provide a robust framework for understanding and predicting its derivatization chemistry and structure-reactivity relationships.

Advanced Spectroscopic and Computational Characterization of 4 Thiocyanatopyridine and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure by probing its vibrational modes.

Infrared spectroscopy of 4-thiocyanatopyridine is characterized by absorption bands arising from the pyridine (B92270) ring and the thiocyanate (B1210189) functional group. The most prominent and diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the C≡N bond within the thiocyanate group. In a related compound, 2,3,5,6-tetrachloro-4-thiocyanatopyridine, this band is observed at 2074 cm⁻¹. orgchemres.org For this compound, this peak is expected in the 2150-2160 cm⁻¹ region, an area of the spectrum that is typically uncongested.

The vibrations of the pyridine ring also give rise to a series of characteristic bands. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ring stretching: C=C and C=N stretching vibrations within the aromatic ring produce a set of bands between 1400 cm⁻¹ and 1650 cm⁻¹. For pyridine itself, key ring stretching modes are observed around 1602 cm⁻¹ and 1486 cm⁻¹. researchgate.net

Ring breathing mode: A symmetric vibration involving the expansion and contraction of the entire ring is found near 1000 cm⁻¹. In pyridine, a strong band appears at 991 cm⁻¹. researchgate.net

C-H bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower wavenumbers.

The substitution at the 4-position influences the exact frequencies of these ring vibrations compared to unsubstituted pyridine.

Raman spectroscopy serves as a crucial counterpart to IR spectroscopy. While IR absorption depends on a change in the molecule's dipole moment during a vibration, Raman scattering depends on a change in its polarizability. For molecules with a center of symmetry, IR and Raman are mutually exclusive. For molecules like this compound (with C₂ᵥ symmetry), some vibrations can be active in both, but often with differing intensities.

Theoretical considerations for the Raman spectrum of this compound suggest that totally symmetric vibrations will give rise to the most intense signals. These include the symmetric "ring breathing" mode of the pyridine ring and the stretching vibrations of the C-S and C≡N bonds. The symmetric nature of these vibrations leads to a significant change in the molecule's polarizability ellipsoid.

In the absence of extensive experimental Raman data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectra. nih.gov Theoretical calculations for pyridine and its derivatives have shown excellent agreement with experimental results, allowing for reliable assignment of vibrational modes. nih.govnih.gov Such calculations can model the Raman activities of each fundamental vibration, confirming the expected high intensity of the symmetric modes and providing insight into how the electronic nature of the thiocyanate substituent perturbs the vibrational modes of the parent pyridine ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides clear information about the electronic environment of the protons on the pyridine ring. Due to the molecule's symmetry, the four aromatic protons are chemically divided into two distinct sets:

H-2 and H-6: The two protons located ortho to the ring nitrogen.

H-3 and H-5: The two protons located meta to the ring nitrogen.

This results in a simple and characteristic spectrum. The protons at the 2 and 6 positions are the most deshielded due to the inductive effect of the electronegative nitrogen atom, and thus appear at a higher chemical shift (further downfield). The protons at the 3 and 5 positions appear at a relatively lower chemical shift. Each signal appears as a doublet due to coupling with its adjacent proton.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | ~8.7 | Doublet (d) |

| H-3, H-5 | ~7.5 | Doublet (d) |

Note: The chemical shift values are approximate and based on typical values for 4-substituted pyridines. Actual experimental values are recorded in specific solvents. rsc.org

The ¹³C NMR spectrum of this compound is equally informative, showing four distinct signals corresponding to the molecule's four unique carbon environments.

Pyridine Carbons: Three signals arise from the pyridine ring. The signal for C-4 is a singlet whose chemical shift is directly influenced by the attached thiocyanate group. The signals for the equivalent C-2/C-6 and C-3/C-5 carbons appear as distinct peaks in the aromatic region.

Thiocyanate Carbon: The carbon of the -SCN group gives a characteristic signal at a chemical shift typically found around 110-112 ppm. rsc.org

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | ~151 |

| C-3, C-5 | ~122 |

| C-4 | ~130 |

| -SCN | ~111 |

Note: The chemical shift values are approximate and based on data for analogous phenyl and pyridine thiocyanates. rsc.org

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, typically using UV-Visible light, probes the electronic transitions within a molecule. The pyridine ring is an inherent chromophore, a group that absorbs light. The electronic spectrum of this compound is dominated by π→π* transitions, where an electron is promoted from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.

The thiocyanate group acts as an auxochrome, a substituent that modifies the absorption characteristics (wavelength and intensity) of the chromophore. It can participate in conjugation with the pyridine ring, altering the energy levels of the molecular orbitals. This typically results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine.

Additionally, weaker n→π* transitions are possible. These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen, to a π* anti-bonding orbital. These transitions are often lower in energy but also much lower in intensity than π→π* transitions and can sometimes be obscured by them. The study of related compounds like tetrachloro-4-thiocyanatopyridine confirms that the photophysical properties of such molecules are of significant scientific interest. orgchemres.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing valuable information about the molecule's structure and bonding. ubbcluj.ro

The electronic transitions observed in UV-Vis spectra are typically categorized as σ → σ, n → σ, π → π, and n → π transitions. lkouniv.ac.in For a molecule like this compound, which contains both π-systems (the pyridine ring) and atoms with non-bonding electrons (the nitrogen atom of the thiocyanate group and the pyridine nitrogen), π → π* and n → π* transitions are of particular interest. cutm.ac.in

π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values. cutm.ac.in

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from a lone pair) to an antibonding π* orbital. They are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. cutm.ac.in

The solvent in which the spectrum is recorded can influence the positions of these absorption bands. For instance, in polar solvents, n → π* transitions often exhibit a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift. lkouniv.ac.in

A hypothetical UV-Vis spectrum of this compound might exhibit absorption bands corresponding to these transitions. The pyridine ring itself has characteristic π → π* transitions, which would be modified by the presence of the electron-withdrawing thiocyanate group. The thiocyanate group also contributes to the electronic structure and can be involved in n → π* transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) Range | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| π → π* (Pyridine Ring) | ~200-270 | >10,000 |

| n → π* (N of SCN) | ~270-350 | <2,000 |

This table is illustrative and based on general principles of UV-Vis spectroscopy. Actual experimental values may vary.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edu By analyzing the pattern of diffracted X-rays from a single crystal, the electron density distribution within the crystal can be mapped, revealing bond lengths, bond angles, and intermolecular interactions. drawellanalytical.com

For this compound, a single-crystal XRD analysis would provide invaluable information about its solid-state structure. Key parameters that can be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. drawellanalytical.com

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. drawellanalytical.com

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the packing of molecules in the crystal.

While a specific crystal structure for this compound is not detailed here, it is known that obtaining suitable single crystals can sometimes be challenging. rsc.org In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be employed to characterize the crystalline form of the material. iastate.eduamericanpharmaceuticalreview.com

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Example Data |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.45 |

| c (Å) | 13.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 579.5 |

| Z (molecules per unit cell) | 4 |

This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations have become an indispensable tool for complementing and interpreting experimental spectroscopic data. researchgate.net These computational methods allow for the prediction of molecular properties and spectra, providing insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. researchgate.netvjst.vn A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This optimized geometry provides a theoretical model of the molecular structure, including bond lengths and angles.

Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. uit.nomdpi.com These calculated frequencies correspond to the different modes of vibration within the molecule and can be directly compared to experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of observed spectral bands to specific molecular motions. DFT calculations of vibrational frequencies have been shown to be critical for theoretical studies of organic molecules. researchgate.net

Table 3: Hypothetical DFT-Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

| C≡N stretch (Thiocyanate) | 2165 | 2158 |

| C-S stretch (Thiocyanate) | 750 | 745 |

| Pyridine Ring Breathing | 995 | 992 |

| C-H out-of-plane bend | 780 | 775 |

This table is for illustrative purposes. The accuracy of DFT calculations depends on the chosen functional and basis set.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict electronic absorption spectra. uci.eduarxiv.orgethernet.edu.et By calculating the energies of electronic transitions and their corresponding oscillator strengths (a measure of the transition probability), TD-DFT can generate a theoretical UV-Vis spectrum. vjst.vn

This theoretical spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). arxiv.orgwashington.edu TD-DFT calculations can also provide insights into the nature of the molecular orbitals involved in these transitions.

Table 4: Illustrative TD-DFT Results for Electronic Transitions in this compound

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.05 | HOMO → LUMO (n → π) |

| S₀ → S₂ | 4.85 | 256 | 0.45 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.42 | 229 | 0.30 | HOMO → LUMO+1 (π → π*) |

This table presents hypothetical TD-DFT data. The results are sensitive to the functional and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used in conjunction with DFT to predict the NMR chemical shifts of a molecule. imist.maresearchgate.net The GIAO method is known for its reliability in calculating theoretical chemical shifts. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the ¹H and ¹³C NMR spectra. youtube.com These predicted spectra can be compared with experimental data to confirm structural assignments and resolve ambiguities. The accuracy of GIAO-based NMR predictions has been shown to be quite high, especially when appropriate levels of theory and basis sets are used. nih.gov

Table 5: Hypothetical GIAO-DFT Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

| C2, C6 (Pyridine) | 151.2 | 150.8 |

| C3, C5 (Pyridine) | 121.5 | 121.1 |

| C4 (Pyridine) | 135.8 | 135.4 |

| C (Thiocyanate) | 110.3 | 109.9 |

This table is for illustrative purposes. Tetramethylsilane (TMS) is typically used as a reference standard in both experimental and computational NMR.

Applications of 4 Thiocyanatopyridine in Catalysis Research

Role as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, ligands play a pivotal role in dictating the properties and reactivity of metal centers. numberanalytics.com Ligands, which are molecules or ions that donate electrons to a central metal atom, can significantly influence the electronic and steric environment of the metal, thereby controlling the outcome of catalytic reactions. numberanalytics.comuomustansiriyah.edu.iq 4-Thiocyanatopyridine, with its distinct chemical structure, serves as an interesting ligand in the design of novel coordination complexes.

The synthesis of metal complexes involving this compound as a ligand typically follows established methods of coordination chemistry. ajgreenchem.comscirp.org These methods often involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. ajgreenchem.comjchemlett.com The resulting complexes can be isolated and characterized using various spectroscopic and analytical techniques to confirm their structure and composition. scirp.orgjchemlett.com

The general procedure for synthesizing these complexes often involves dissolving the metal salt and this compound in a solvent, followed by heating or stirring the mixture for a specific duration. ajgreenchem.comscirp.org The product can then be precipitated, filtered, and purified. ajgreenchem.com The molar ratio of the metal to the ligand can be varied to obtain complexes with different stoichiometries. jchemlett.com

Table 1: General Synthesis Strategies for Metal Complexes

| Step | Description |

| 1. Reactant Preparation | Dissolving the metal salt and this compound ligand in a suitable solvent. |

| 2. Reaction | Mixing the reactant solutions and allowing them to react, often with heating or stirring. |

| 3. Isolation | Precipitation or crystallization of the metal complex from the reaction mixture. |

| 4. Purification | Washing and recrystallizing the isolated complex to remove impurities. |

The characterization of these newly synthesized complexes is crucial to determine their chemical formula, structure, and bonding. Techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed for this purpose. ajgreenchem.comscirp.org

The electronic and steric properties of ligands are fundamental to their influence on the catalytic activity of metal complexes. numberanalytics.comcam.ac.uk Electronic effects stem from the ligand's ability to donate or withdraw electron density from the metal center, which can be understood through concepts like σ-donation and π-backbonding. numberanalytics.com Steric effects, on the other hand, arise from the spatial arrangement of the ligand around the metal, which can control access to the catalytic site. cam.ac.uk

This compound, as a ligand, can exert both electronic and steric influences. The pyridine (B92270) nitrogen atom acts as a σ-donor, while the thiocyanate (B1210189) group can participate in π-interactions. The position of the thiocyanate group on the pyridine ring also imparts specific steric constraints. The interplay of these effects can be fine-tuned by modifying the ligand structure, which in turn modulates the reactivity and selectivity of the metal catalyst. numberanalytics.comrsc.org For instance, bulky ligands can favor the formation of specific products by sterically hindering certain reaction pathways. numberanalytics.com

Table 2: Influence of Ligand Properties on Catalysis

| Property | Description | Impact on Catalysis |

| Electronic Effects | The ability of the ligand to donate or withdraw electron density from the metal center. numberanalytics.com | Modulates the metal's reactivity towards substrates. numberanalytics.com |

| Steric Effects | The spatial bulk of the ligand around the metal center. cam.ac.uk | Influences substrate accessibility and product selectivity. numberanalytics.com |

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. wikipedia.org This field utilizes small organic molecules, known as organocatalysts, to accelerate chemical reactions. wikipedia.org These catalysts are typically composed of carbon, hydrogen, sulfur, and other nonmetal elements. wikipedia.org

While direct applications of this compound as an organocatalyst are not extensively documented, its structural motifs are relevant to the design of organocatalytic systems. For example, thiourea (B124793) derivatives are a significant class of organocatalysts that operate through hydrogen-bonding interactions. wikipedia.org The thiocyanate group in this compound, while different, highlights the importance of sulfur-containing functionalities in organocatalysis.

The development of metal-free catalytic systems is a significant area of research driven by the desire for more sustainable and cost-effective chemical processes. semanticscholar.orgacs.org These systems often rely on the unique electronic properties of heteroatom-doped carbon materials or specifically designed organic molecules to achieve catalysis. semanticscholar.orgrsc.org The principles of organocatalysis, such as activation through non-covalent interactions, are central to the design of these metal-free catalysts. beilstein-journals.org

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.uk A key step in heterogeneous catalysis is the adsorption of reactants onto the catalyst's surface at active sites. chemguide.co.uksenecalearning.com The efficiency of a heterogeneous catalyst is often related to its surface area; a larger surface area provides more active sites for the reaction to occur. senecalearning.com

This compound can play a role in heterogeneous catalysis through its interaction with solid surfaces. For instance, it can be used in the preparation of modified catalyst surfaces. The interaction of molecules like this compound with metal surfaces is a subject of study in understanding corrosion inhibition, which shares principles with heterogeneous catalysis. ics.ir

The immobilization of homogeneous catalysts onto solid supports is a strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high selectivity of the former with the ease of separation of the latter. ens-lyon.fr Ligands like this compound could potentially be incorporated into such heterogenized systems.

Table 3: Key Stages in Heterogeneous Catalysis

| Stage | Description |

| Adsorption | Reactant molecules bind to the active sites on the catalyst surface. savemyexams.com |

| Reaction | Chemical transformation of the adsorbed reactants. |

| Desorption | Product molecules detach from the catalyst surface. savemyexams.com |

Electrocatalysis and Redox-Mediated Processes

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions, which are central to technologies like fuel cells and water splitting. rsc.org Metal-free electrocatalysts, particularly those based on heteroatom-doped carbon materials, have garnered significant attention. rsc.org The introduction of heteroatoms like nitrogen can alter the electronic structure of the carbon material, creating active sites for electrocatalytic reactions. rsc.org

The pyridine and thiocyanate moieties present in this compound are relevant to the design of electrocatalysts. Nitrogen-doped carbon materials are well-known for their electrocatalytic activity. rsc.org While not a direct application, the study of redox processes involving thiocyanate and pyridine derivatives can provide insights into the mechanisms of electrocatalytic reactions. For example, cyclic voltammetry studies on complexes containing pyridine and thiocyanate ligands have been used to investigate the rates of electrode processes. dss.go.th

Supramolecular Catalysis through Non-Covalent Interactions

Supramolecular catalysis utilizes non-covalent interactions, such as hydrogen bonding, electrostatic forces, and π-π stacking, to assemble catalytic systems. wikipedia.orgrsc.org This approach is inspired by enzymes, which employ a network of non-covalent interactions to achieve remarkable rate accelerations and selectivities. wikipedia.orgnih.gov

This compound, with its potential for hydrogen bonding (via the pyridine nitrogen) and π-interactions (via the aromatic ring), is a candidate for incorporation into supramolecular catalytic systems. These non-covalent interactions can be used to bring reactants and catalytic moieties into close proximity, thereby facilitating the reaction. rsc.orgnih.gov The design of supramolecular catalysts often involves creating a specific microenvironment that stabilizes the transition state of a reaction. nih.gov

The field of supramolecular catalysis is broad and includes the development of enzyme mimics and self-assembled catalytic structures. wikipedia.orgmdpi.com The ability to control reactivity and selectivity through weak, reversible interactions is a key advantage of this approach. rsc.orgrsc.org

Table 4: Common Non-Covalent Interactions in Supramolecular Catalysis

| Interaction | Description |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom. wikipedia.org |

| Electrostatic Interactions | Forces between charged or polar molecules. wikipedia.org |

| π-π Stacking | Attractive interactions between aromatic rings. wikipedia.org |

| Hydrophobic Effects | The tendency of nonpolar molecules to aggregate in aqueous solution. wikipedia.org |

Integration of 4 Thiocyanatopyridine into Advanced Materials Research

Incorporation into Polymeric Architectures

The integration of functional molecules into polymer chains is a fundamental strategy for creating materials with tailored properties. sigmaaldrich.com Polymeric architectures offer a robust and processable scaffold, and the incorporation of specific moieties like 4-Thiocyanatopyridine can impart new functionalities. ethz.ch Polymer matrix composites (PMCs), for instance, consist of a polymer matrix reinforced with fibers or particles to enhance mechanical and thermal properties. aprcomposites.com.auwjarr.com

While direct, large-scale polymerization of this compound itself is not widely documented, its functional groups offer several pathways for incorporation into polymeric structures:

Monomer Functionalization: this compound can be used to functionalize other monomers prior to polymerization. The resulting polymer would feature the pyridine (B92270) and thiocyanate (B1210189) groups as pendant moieties, influencing the polymer's solubility, thermal stability, and ability to coordinate with metal ions or participate in surface interactions.

Post-Polymerization Modification: Existing polymers with reactive sites can be chemically modified with this compound. This approach allows for the surface or bulk functionalization of well-established polymer systems.

Initiator or Chain Transfer Agent: Derivatives of this compound could potentially be designed to act as initiators or chain transfer agents in controlled radical polymerization techniques, thereby being incorporated at the chain ends. sigmaaldrich.com

Topochemical Polymerization: This solid-state reaction method relies on the precise alignment of monomers in a crystal lattice. rsc.org While not specifically demonstrated for this compound, its ability to form ordered crystalline structures suggests potential for designing systems where it could co-crystallize with polymerizable monomers, influencing the resulting polymer's structure and tacticity. rsc.org

The thiocyanate group (-SCN) itself is a precursor to other reactive groups, which can then undergo further polymerization. For example, it can be converted to a thiol group (-SH), which is highly reactive and useful in various "click" chemistry and polymerization reactions, such as thiol-ene polymerization. This indirect route allows for the versatile integration of the pyridine functionality into a wide range of polymer backbones.

Functionalization of Nanomaterials and Nanocomposites

The surface functionalization of nanomaterials is critical for their stability, dispersibility, and application-specific performance. mdpi.comnsf.gov The unique properties of this compound make it an excellent candidate for modifying the surfaces of various nanomaterials, particularly those based on noble metals and silica (B1680970).

Functionalization of Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in sensing, catalysis, and biomedical applications due to their unique optical properties. researchgate.netchemrxiv.org Their surfaces are typically functionalized via gold-thiol chemistry. The thiocyanate group of this compound provides a strong anchor to gold surfaces. The sulfur atom readily forms a coordinate bond with gold, leading to the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. nanopartz.com This functionalization imparts the properties of the pyridine ring onto the nanoparticle, which can be used to:

Influence the nanoparticle's solubility in different solvents.

Provide a site for further coordination with metal ions.

Mediate interactions with biological molecules or other materials.

Functionalization of Silica Nanoparticles (SiO₂ NPs): Silica nanoparticles offer a robust and biocompatible platform with a surface rich in silanol (B1196071) (Si-OH) groups. semanticscholar.orgmdpi.com These groups can be functionalized using silane (B1218182) coupling agents. This compound can be incorporated into a silane precursor, which is then grafted onto the silica surface. This covalent attachment ensures the stability of the functional layer. Functionalized silica nanoparticles bearing the this compound moiety could be used in:

Catalysis: The pyridine group can act as a basic site or a ligand for catalytic metal centers.

Composite Materials: As fillers in polymer matrix composites, where the pyridine group can interact with the polymer matrix to improve dispersion and interfacial adhesion. mdpi.comprinceton.edu

Adsorbents: For the selective binding of metal ions or organic molecules.

| Nanomaterial | Attachment Chemistry | Key Feature of this compound | Potential Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Au-S bond formation | Thiocyanate group (-SCN) | Biosensing, Catalysis, Drug Delivery researchgate.net |

| Silica Nanoparticles (SiO₂) | Silane coupling chemistry | Pyridine ring, derivatizable thiocyanate | Polymer nanocomposites, Heterogeneous catalysis mdpi.comsemanticscholar.org |

| Quantum Dots (e.g., CdSe) | Ligand exchange with surface atoms | Thiocyanate as a capping agent | Optoelectronics, Bio-imaging |

Self-Assembly for Structured Materials

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. rsc.orgfrontiersin.org Crystal engineering, a subset of supramolecular chemistry, focuses on designing solid-state architectures with desired properties by controlling these intermolecular interactions. uiowa.eduwikipedia.org this compound is an excellent building block for self-assembly due to its capacity for forming multiple, directional interactions.

The key interactions involving this compound in self-assembly include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor.

Coordination Bonding: Both the pyridine nitrogen and the nitrogen/sulfur atoms of the thiocyanate group can coordinate to metal centers, acting as a versatile ligand.

π-π Stacking: The aromatic pyridine rings can stack on top of each other.

Sulfur-based interactions: The sulfur atom of the thiocyanate group can participate in chalcogen bonding or S···S interactions. rsc.org

A significant application of these principles is in the formation of coordination polymers and metal-organic frameworks (MOFs). In these materials, this compound can act as a linker, connecting metal ions into one-, two-, or three-dimensional networks. The thiocyanate group is a well-known bridging ligand, capable of linking metal centers in various modes (e.g., end-on or end-to-end). mdpi.com For example, studies on related systems have shown that the [Hg(SCN)₄]²⁻ anion can act as a template, directing the assembly of other components through hydrogen bonding and S···S interactions to form complex 3D superstructures. rsc.org Similarly, silver(I) coordination polymers have been synthesized where the thiocyanate anion acts as a bridge between Ag(I) centers, creating extended polymeric chains. mdpi.com The bifunctionality of this compound (a pyridine N-donor and a thiocyanate S/N-donor) makes it a promising candidate for constructing novel supramolecular architectures with potentially interesting electronic, optical, or porous properties. rsc.orgmarchesanlab.com

Design of Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the advantages of both inorganic components (e.g., rigidity, thermal stability) and organic components (e.g., flexibility, functionality) at the molecular level. numberanalytics.comfrontiersin.org Metal-Organic Frameworks (MOFs) and Coordination Polymers are prominent classes of these materials. mdpi.comrsc.org

This compound is a prototypical linker for the design of such hybrid materials. Its dual functionality allows it to bridge metal centers in multiple ways:

Pyridine Coordination: The nitrogen atom of the pyridine ring acts as a classic N-donor ligand, forming strong bonds with a wide range of metal ions.

Thiocyanate Bridging: The thiocyanate group (-SCN) is an ambidentate ligand, meaning it can coordinate through either the sulfur or the nitrogen atom, or it can bridge two metal centers. This versatility allows for the formation of diverse structural motifs.

The combination of a rigid aromatic ring and a flexible, versatile linking group in one molecule enables the construction of complex frameworks. By selecting appropriate metal ions and reaction conditions, it is possible to control the dimensionality and topology of the resulting hybrid material. For instance, using this compound with metal ions that have specific coordination geometries can lead to the rational design of porous frameworks for applications in gas storage or separation, similar to how other functionalized linkers are used in MOFs. aps.orgnih.govnih.gov The synthesis of Ag(I) coordination polymers with 2-thiocyanatopyridine (B8717470) has been reported, demonstrating the ability of this class of ligands to form extended crystalline structures. irb.hr These therapeutic coordination polymers, built from biocompatible parts, showcase how metal-ligand interactions can be tailored for functions like controlled drug release. rsc.org The principles applied in these systems are directly relevant to the potential use of this compound in creating functional hybrid materials. mdpi.comnih.gov

| Hybrid Material Type | Role of this compound | Key Interactions | Potential Properties/Applications |

|---|---|---|---|

| Coordination Polymers | Bridging Ligand (Linker) | Metal-N (pyridine), Metal-S/N (thiocyanate) | Luminescence, Magnetism, Catalysis mdpi.commdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Coordination bonds, π-π stacking | Gas storage, Separation, Sensing nih.govnih.gov |

| Functionalized Inorganic Surfaces | Surface Modifier | Covalent or coordinative surface bonds | Heterogeneous catalysis, Chromatography |

Supramolecular Chemistry Involving 4 Thiocyanatopyridine

Molecular Recognition and Host-Guest Complexation

Molecular recognition is the process by which molecules selectively bind to one another through specific non-covalent interactions. thno.orgresearchgate.net This principle is fundamental to host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. nih.govmdpi.com The binding is dictated by factors such as size, shape, and chemical complementarity between the host's cavity and the guest. uni-wuppertal.de

While specific host-guest complexes involving 4-thiocyanatopyridine as the primary guest are not extensively documented in dedicated studies, its structural features make it a plausible candidate for encapsulation by various macrocyclic hosts. The pyridine (B92270) ring allows it to act as a guest for hosts that possess hydrophobic cavities and can engage in aromatic interactions.

Potential Host-Guest Systems for this compound:

| Host Family | Potential Binding Interactions with this compound | Rationale |

| Cyclodextrins | Hydrophobic interactions, Van der Waals forces | The hydrophobic inner cavity of cyclodextrins can accommodate the pyridine ring of the guest molecule. uni-wuppertal.deresearchgate.net |

| Calixarenes | π-π stacking, C-H···π interactions, hydrogen bonding | The aromatic cavities of calixarenes are well-suited for binding aromatic guests like pyridine derivatives. The phenolic hydroxyl groups on the calixarene (B151959) rim can also form hydrogen bonds. scispace.com |

| Cucurbit[n]urils | Ion-dipole interactions, hydrophobic interactions | The carbonyl-fringed portals of cucurbiturils can interact with the pyridinium (B92312) form of the molecule, while the hydrophobic cavity encapsulates the ring. chemrxiv.org |

| Metal-Organic Cages | Coordination, π-π stacking, hydrogen bonding | Pre-organized cages with open coordination sites or aromatic panels can bind this compound through metal-ligand bonds or other non-covalent interactions. beilstein-journals.org |

The formation and stability of such host-guest complexes would be influenced by the solvent and the specific electronic and steric properties of the host. For instance, the electron-withdrawing nature of the thiocyanate (B1210189) group could influence the π-stacking interactions within a host's cavity. numberanalytics.com

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. ijsrtjournal.com Hierarchical self-assembly involves multiple stages, where primary structures assemble into more complex, higher-order arrangements. rsc.org

A notable example of self-assembly involving a this compound derivative is seen in the formation of a one-dimensional (1D) coordination polymer. In one study, a Schiff base ligand derived from 4-pyridine carboxaldehyde and carbohydrazide (B1668358) was reacted with manganese(II) nitrate (B79036) and potassium thiocyanate. nih.gov This process resulted in the self-assembly of a crystalline coordination polymer, formulated as [Mn₂(L)(SCN)₂(OH)₂]₃·CH₃OH, where L represents the Schiff base ligand. nih.gov

The key steps in this self-assembly process are:

Coordination: The Mn(II) ions coordinate to the nitrogen atoms of the pyridine rings from the Schiff base ligand and the nitrogen atoms of the isothiocyanate ligands. nih.gov

Bridging: The Schiff base ligand acts as a bridging linker, connecting two different Mn(II) centers through its two pyridine nitrogen atoms. nih.gov

Polymerization: This bridging interaction propagates, leading to the formation of an infinite 1D chain. nih.gov

The resulting 1D polymer exhibits a "zig-zag" structure, a consequence of the bent conformation of the Schiff base ligand. nih.gov This 1D chain represents the first level of structural hierarchy. These chains can then pack into a 3D crystal lattice, stabilized by weaker intermolecular forces, representing a higher level of hierarchical organization.

Non-Covalent Interactions (Hydrogen Bonding, Pi-Pi Stacking, Metal Coordination)

The structure and stability of supramolecular assemblies containing this compound are dictated by a combination of non-covalent interactions. nih.govrsc.org

Metal Coordination: The thiocyanate (SCN⁻) group is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen (isothiocyanate, M-NCS) or the sulfur (thiocyanate, M-SCN) atom. georgetown.edu The choice of binding mode is influenced by the nature of the metal ion (HSAB theory), with harder metals generally favoring the N-donor and softer metals favoring the S-donor. georgetown.edu In the previously mentioned Mn(II) coordination polymer, the ligand is N-coordinated isothiocyanate, consistent with Mn(II) being a borderline hard acid. nih.gov The pyridine nitrogen of this compound itself is a classic Lewis base, readily coordinating to a wide range of transition metals to form stable complexes. nih.gov The coordination to a metal center enhances the structural rigidity of the ligand, facilitating the formation of predictable supramolecular architectures. rsc.org

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions in supramolecular chemistry. chemistryviews.org The pyridine nitrogen atom of this compound is a potent hydrogen bond acceptor. It can form strong N···H-O or N···H-N hydrogen bonds with suitable donor molecules, such as water, alcohols, or amides. nih.gov In co-crystals, this hydrogen-bonding capability can be used to form predictable structural motifs, known as synthons, which guide the assembly of the crystal lattice. researchgate.netnih.gov For example, the O-H···N synthon between a carboxylic acid and a pyridine is a robust and common interaction in crystal engineering.

Pi-Pi Stacking: The aromatic pyridine ring of this compound allows it to participate in π-π stacking interactions. numberanalytics.com These interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic systems, are a significant force in the stabilization of crystal structures containing aromatic ligands. nih.govgeorgetown.edu The stacking can occur in various geometries, including face-to-face and edge-to-face, with typical distances between the ring centroids in the range of 3.3 to 3.8 Å. mdpi.com In coordination complexes, metal coordination can modulate the electronic properties of the pyridine ring, which in turn influences the strength of the π-π stacking interactions. nih.gov

Fabrication of Supramolecular Architectures and Tessellations

The fabrication of complex supramolecular architectures relies on the programmed self-assembly of molecular building blocks. rsc.org this compound, with its specific coordination vectors, is a useful component for designing such structures.

Coordination polymers are a prime example of supramolecular architectures built using metal ions as nodes and organic ligands as linkers. semanticscholar.orgnih.gov The 1D zig-zag chain of the Mn(II) complex containing an isothiocyanate ligand is a direct example of a supramolecular architecture derived from a 4-pyridyl-based precursor. nih.gov The dimensionality and topology of such coordination polymers can be controlled by the coordination geometry of the metal ion and the connectivity of the organic ligand. mdpi.com For instance, using a linear ligand like 4,4'-bipyridine (B149096) often leads to 1D linear or zig-zag chains, while more complex, multi-topic ligands can generate 2D sheets or 3D frameworks. nih.govub.edu

Photochemical Reactivity and Excited State Behavior of 4 Thiocyanatopyridine Systems

Photophysical Properties and Energy Transfer Pathways

A fundamental investigation into the photophysical properties of 4-thiocyanatopyridine would be the first step in characterizing its behavior upon light absorption. This would involve determining its absorption and emission spectra in various solvents to understand how the electronic transitions are influenced by the environment. Key parameters that would need to be measured include:

Molar absorptivity (ε): To quantify the probability of light absorption at specific wavelengths.

Fluorescence and phosphorescence spectra: To identify the energies of the lowest singlet (S₁) and triplet (T₁) excited states.

Quantum yields (Φ): To determine the efficiency of radiative (fluorescence, phosphorescence) versus non-radiative decay processes.

Excited-state lifetimes (τ): To measure the duration for which the molecule remains in an excited state.

In related copper(I) thiocyanate (B1210189) complexes with pyridine-containing ligands, the emission properties are attributed to metal-to-ligand charge transfer (MLCT) states. wm.edu For this compound itself, one would expect π-π* transitions characteristic of the pyridine (B92270) ring, potentially with some contribution from the thiocyanate group. The interplay between the electron-withdrawing nature of the thiocyanate and the electronic structure of the pyridine ring would be of particular interest.

Table 8.1: Hypothetical Photophysical Data for this compound

| Property | Expected Value/Range | Significance |

| λmax (Absorption) | ~250-280 nm | Indicates the energy required to promote the molecule to an excited electronic state. |

| λem (Fluorescence) | >280 nm | Reveals the energy of the lowest singlet excited state (S₁). |

| Fluorescence Quantum Yield (Φf) | Low | A low value would suggest that non-radiative pathways, such as intersystem crossing, are dominant. |

| Excited State Lifetime (τ) | ns to µs range | Provides insight into the rates of deactivation processes and the potential for bimolecular reactions. |

Note: The data in this table is hypothetical and serves as an example of what would be measured in an experimental study. Actual values are not available in the current literature.

Light-Induced Transformations and Mechanistic Investigations

The photochemical reactivity of this compound is another area ripe for investigation. Upon excitation, the molecule could undergo a variety of transformations. Research on other organic thiocyanates suggests that a primary photochemical process is the cleavage of the C-S bond to generate a pyridyl radical and a thiocyanate radical (•SCN). rsc.org

Key potential light-induced transformations include:

Photoisomerization: The thiocyanate (-SCN) group could potentially isomerize to the isothiocyanate (-NCS) group, a reaction known for other organic thiocyanates.

Radical Reactions: The photogenerated pyridyl radical could engage in various reactions, such as hydrogen abstraction from the solvent or addition to other molecules. The •SCN radical can dimerize to form thiocyanogen (B1223195), (SCN)₂. nih.gov

Photosubstitution: In the presence of nucleophiles, it is conceivable that light could promote the substitution of the thiocyanate group.

Mechanistic investigations would employ techniques like laser flash photolysis to detect transient intermediates (e.g., radicals, triplet states) and product analysis studies under various conditions (e.g., different solvents, presence of quenchers) to elucidate the reaction pathways.

Computational Studies of Excited States

Theoretical and computational chemistry would be an invaluable tool for understanding the excited states of this compound. diva-portal.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) could be used to:

Calculate the energies and characters of the lowest singlet and triplet excited states. This would help to interpret the absorption spectrum and predict the nature of the emissive states.

Map potential energy surfaces. This would provide insight into the likely deactivation pathways from the excited state, including identifying energy barriers to isomerization or bond cleavage.

Simulate the electronic transitions to predict the absorption spectrum and compare it with experimental data.

Analyze the change in electron density upon excitation. This can reveal charge transfer character and identify regions of the molecule that become more reactive in the excited state.

For instance, computational studies on copper(I) thiocyanate complexes have shown that the nature of the excited state is dominated by ligand-to-ligand charge transfer. nih.gov A computational analysis of this compound would clarify the roles of the pyridine and thiocyanate moieties in the electronic transitions.

Electrochemical Behavior and Potential Applications of 4 Thiocyanatopyridine

Redox Potentials and Electrochemical Mechanisms

The electrochemical reduction of aryl thiocyanates, including 4-thiocyanatopyridine, exhibits complex behavior that is influenced by the molecular structure and the experimental conditions. The reductive cleavage of the C-S bond in aryl thiocyanates can proceed through different mechanisms, primarily a stepwise process involving a radical anion intermediate or a concerted mechanism. The specific pathway is largely dictated by the nature of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups, such as a nitro group, favors a stepwise mechanism. Conversely, electron-donating substituents can lead to a transition between concerted and stepwise mechanisms. electrochem.org

A notable characteristic of the electrochemical reduction of aryl thiocyanates is the occurrence of an autocatalytic process. This process involves a nucleophilic substitution reaction of the "father-son" type, which is distinct from the more common autocatalysis involving electron transfer between an electrochemically generated anion and the parent substrate. This autocatalysis results in the reduction of the aryl thiocyanate (B1210189) at less negative potentials than would be expected otherwise and causes the reduction potential and peak width in cyclic voltammetry to be dependent on the scan rate. electrochem.org

The initial step in the electrochemical oxidation of the thiocyanate anion is its conversion to a thiocyanate radical (SCN•), which can then dimerize to form thiocyanogen (B1223195) ((SCN)₂). This reactive species is a key intermediate in various synthetic applications. rsc.org

Electrosynthesis Applications in Organic Transformations